molecular formula C4H4FN3O2 B13448774 4-Fluoro-1-methyl-5-nitro-1H-imidazole CAS No. 104575-33-9

4-Fluoro-1-methyl-5-nitro-1H-imidazole

Cat. No.: B13448774
CAS No.: 104575-33-9
M. Wt: 145.09 g/mol
InChI Key: OUMIZPNWHCYJHT-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 5-position. The unique combination of these substituents imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-methyl-5-nitro-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the Debus-Radziszewski synthesis, which is a classical approach for the formation of imidazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include amino derivatives, reduced imidazoles, and substituted imidazoles with various functional groups.

Scientific Research Applications

4-Fluoro-1-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-1-methyl-5-nitro-1H-imidazole is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

104575-33-9

Molecular Formula

C4H4FN3O2

Molecular Weight

145.09 g/mol

IUPAC Name

4-fluoro-1-methyl-5-nitroimidazole

InChI

InChI=1S/C4H4FN3O2/c1-7-2-6-3(5)4(7)8(9)10/h2H,1H3

InChI Key

OUMIZPNWHCYJHT-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1[N+](=O)[O-])F

Origin of Product

United States

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